molecular formula C26H25N3O2 B3275603 H-His(Trt)-OMe CAS No. 62715-28-0

H-His(Trt)-OMe

Cat. No.: B3275603
CAS No.: 62715-28-0
M. Wt: 411.5 g/mol
InChI Key: SPYVYWCBBVEEBH-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-His(Trt)-OMe, also known as Nα-Trityl-Nτ-methyl-L-histidine, is a protected form of the amino acid histidine. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The trityl (Trt) group serves as a protecting group for the imidazole ring of histidine, preventing unwanted side reactions during peptide assembly.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-His(Trt)-OMe typically involves the protection of the histidine amino acid. The trityl group is introduced to the imidazole ring of histidine using trityl chloride in the presence of a base such as pyridine. The methyl ester group is then introduced to the carboxyl group of histidine using methanol and an acid catalyst like hydrochloric acid.

Industrial Production Methods

In industrial settings, the synthesis of this compound is carried out using automated peptide synthesizers. These machines facilitate the stepwise addition of amino acids to a growing peptide chain, with each amino acid being protected by groups like Trt to ensure selective reactions. The process involves multiple cycles of deprotection and coupling reactions, followed by purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

H-His(Trt)-OMe undergoes several types of chemical reactions, including:

    Deprotection Reactions: The trityl group can be removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding the free histidine derivative.

    Coupling Reactions: The compound can participate in peptide bond formation with other amino acids using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM)

    Coupling: Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt)

Major Products Formed

    Deprotection: Free histidine derivative

    Coupling: Peptide chains with histidine residues

Scientific Research Applications

H-His(Trt)-OMe is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex peptides and proteins.

    Biology: In the study of enzyme-substrate interactions and protein folding.

    Medicine: In the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of synthetic peptides for various applications, including diagnostics and research tools.

Mechanism of Action

The primary function of H-His(Trt)-OMe is to serve as a protected histidine residue in peptide synthesis. The trityl group protects the imidazole ring of histidine from unwanted reactions during peptide assembly. Once the peptide synthesis is complete, the trityl group is removed, allowing the histidine residue to participate in biological interactions. The methyl ester group also plays a role in protecting the carboxyl group of histidine during synthesis.

Comparison with Similar Compounds

Similar Compounds

    H-His(Trt)-OH: Similar to H-His(Trt)-OMe but lacks the methyl ester group.

    Fmoc-His(Trt)-OH: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of the methyl ester group.

    Boc-His(Trt)-OH: Contains a tert-butyloxycarbonyl (Boc) protecting group instead of the methyl ester group.

Uniqueness

This compound is unique due to its dual protection of the histidine residue, with both the trityl group on the imidazole ring and the methyl ester group on the carboxyl group. This dual protection makes it particularly useful in complex peptide synthesis where selective protection and deprotection steps are crucial.

Properties

IUPAC Name

methyl (2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2/c1-31-25(30)24(27)17-23-18-29(19-28-23)26(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,18-19,24H,17,27H2,1H3/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYVYWCBBVEEBH-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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